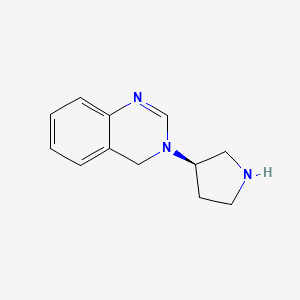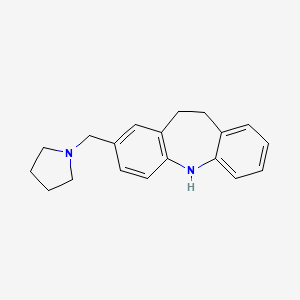
5H-Dibenz(b,f)azepine, 10,11-dihydro-2-(1-pyrrolidinylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5H-Dibenz(b,f)azepine, 10,11-dihydro-2-(1-pyrrolidinylmethyl)-: is a tricyclic compound with a seven-membered ring structure. It is known for its diverse applications in the fields of chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of various pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Dibenz(b,f)azepine, 10,11-dihydro-2-(1-pyrrolidinylmethyl)- typically involves the reduction of dibenz(b,f)azepine derivatives. One common method is the hydrogenation of dibenz(b,f)azepine in the presence of a palladium catalyst. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes. The use of continuous flow reactors and high-pressure hydrogenation techniques ensures efficient and cost-effective production. The purity of the final product is typically ensured through rigorous quality control measures, including chromatography and spectroscopy.
化学反应分析
Types of Reactions:
Oxidation: 5H-Dibenz(b,f)azepine, 10,11-dihydro-2-(1-pyrrolidinylmethyl)- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced further to form more saturated derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions can occur at the nitrogen atom or the aromatic rings. Halogenation and alkylation are common substitution reactions, often using reagents like bromine or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride for halogenation; alkyl halides in the presence of a base for alkylation.
Major Products Formed:
Oxidation: Oxidized derivatives such as dibenz(b,f)azepine N-oxide.
Reduction: More saturated derivatives like 10,11-dihydro-5H-dibenz(b,f)azepine.
Substitution: Halogenated or alkylated derivatives depending on the reagents used.
科学研究应用
Chemistry: 5H-Dibenz(b,f)azepine, 10,11-dihydro-2-(1-pyrrolidinylmethyl)- is used as a building block in the synthesis of various complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is used to study the interactions of tricyclic compounds with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: The compound is a precursor in the synthesis of several pharmacologically active drugs, including anticonvulsants and antidepressants. Its derivatives are studied for their potential therapeutic effects and mechanisms of action.
Industry: In the industrial sector, 5H-Dibenz(b,f)azepine, 10,11-dihydro-2-(1-pyrrolidinylmethyl)- is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 5H-Dibenz(b,f)azepine, 10,11-dihydro-2-(1-pyrrolidinylmethyl)- involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors and enzymes, modulating their activity. For example, its derivatives are known to inhibit the reuptake of neurotransmitters, thereby exerting antidepressant effects. The exact pathways and molecular targets vary depending on the specific derivative and its application.
相似化合物的比较
10,11-Dihydro-5H-dibenz(b,f)azepine: A closely related compound with similar structural features.
Iminodibenzyl: Another tricyclic compound used in the synthesis of pharmacologically active molecules.
Dibenzazepine: A broader class of compounds that includes various derivatives with different substituents.
Uniqueness: 5H-Dibenz(b,f)azepine, 10,11-dihydro-2-(1-pyrrolidinylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pyrrolidinylmethyl group enhances its reactivity and interaction with biological targets, making it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
64097-59-2 |
|---|---|
分子式 |
C19H22N2 |
分子量 |
278.4 g/mol |
IUPAC 名称 |
3-(pyrrolidin-1-ylmethyl)-6,11-dihydro-5H-benzo[b][1]benzazepine |
InChI |
InChI=1S/C19H22N2/c1-2-6-18-16(5-1)8-9-17-13-15(7-10-19(17)20-18)14-21-11-3-4-12-21/h1-2,5-7,10,13,20H,3-4,8-9,11-12,14H2 |
InChI 键 |
JDBLDLHTJKPQIS-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CC2=CC3=C(C=C2)NC4=CC=CC=C4CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


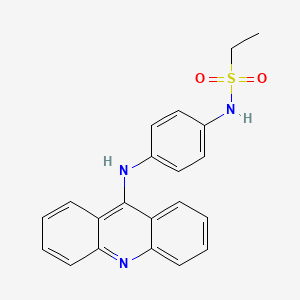
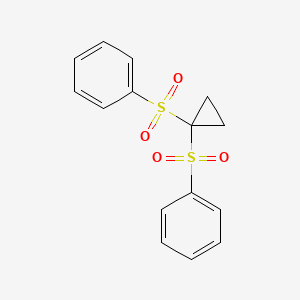
![2-[(3-hydroxy-1-propyl)amino]-4-methoxypyridine-N-oxide](/img/structure/B13961391.png)
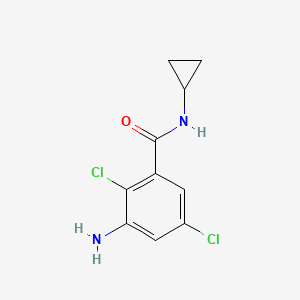

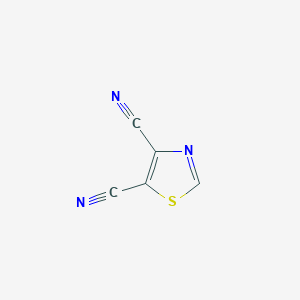
![6-Methoxy-2-(methylthio)benzo[d]thiazole](/img/structure/B13961435.png)
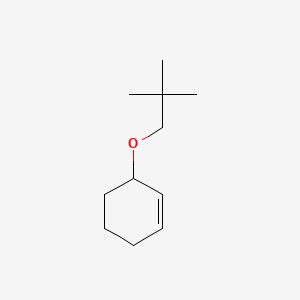

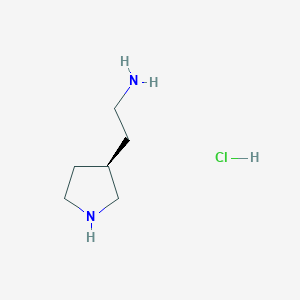
![N-cyclopropylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13961457.png)
